Urea, N,N-bis(2-chloroethyl)-N'-nitroso-

Description

Nuclear Magnetic Resonance (¹³C NMR)

Infrared Spectroscopy (ATR-FTIR)

| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N=O stretch | 1495 | Nitroso group |

| C=O stretch | 1672 | Urea carbonyl |

| C-Cl stretch | 698 | Chloroethyl |

Mass Spectrometry (EI-MS)

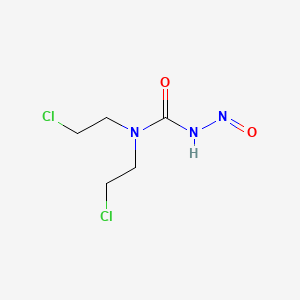

Structure

3D Structure

Properties

CAS No. |

918147-51-0 |

|---|---|

Molecular Formula |

C5H9Cl2N3O2 |

Molecular Weight |

214.05 g/mol |

IUPAC Name |

1,1-bis(2-chloroethyl)-3-nitrosourea |

InChI |

InChI=1S/C5H9Cl2N3O2/c6-1-3-10(4-2-7)5(11)8-9-12/h1-4H2,(H,8,11,12) |

InChI Key |

HBCAMHAPOVKLSH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)N(CCCl)C(=O)NN=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3-bis(2-chloroethyl)urea (Precursor)

- Starting material : 2-chloroethanamine hydrochloride.

- Reagent : Carbonyldiimidazole (CDI).

- Solvent : Tetrahydrofuran (THF) or other suitable solvents.

- Reaction conditions : The amine hydrochloride is reacted with CDI in THF at controlled temperature (typically room temperature) to form the bis(2-chloroethyl)urea intermediate.

This step is well-documented and provides a high-purity precursor for subsequent nitrosation.

Nitrosation to Form Urea, N,N-bis(2-chloroethyl)-N'-nitroso-

- Nitrosating agent : Sodium nitrite (NaNO2) is preferred for safety and efficiency.

- Acid medium : A mixture of hydrochloric acid and acetic acid or sulfuric acid is used to generate nitrous acid in situ.

- Solvent system : A two-phase system comprising an aqueous acidic phase and a non-miscible organic solvent (e.g., dichloromethane, chloroform) is employed. The urea derivative is insoluble in the aqueous phase but soluble in the organic phase after nitrosation.

- Temperature : The reaction is typically conducted at low temperatures (0–5°C) to control the reaction rate and minimize side reactions.

- Procedure :

- The urea derivative is dissolved or suspended in the acidic aqueous phase.

- Sodium nitrite is added slowly to the mixture under stirring.

- After completion, the organic solvent is added to form a biphasic system.

- The nitrosourea product partitions into the organic phase.

- The organic layer is separated, and the product is isolated by crystallization or precipitation using anti-solvents such as chilled hydrocarbons (e.g., n-heptane).

Purification

- The crude nitrosourea is purified by recrystallization from suitable organic solvents or solvent mixtures.

- Silica gel treatment followed by filtration and solvent removal can be used to remove impurities.

- Final crystallization is often performed by adding the product solution to chilled anti-solvents to obtain a pure crystalline form with characteristic powder X-ray diffraction and IR spectra.

Comparative Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent System | Temperature | Notes |

|---|---|---|---|---|

| Precursor synthesis | 2-chloroethanamine hydrochloride + CDI | Tetrahydrofuran (THF) | Room temperature | CDI molar ratio 0.3–0.6 relative to amine |

| Nitrosation | Sodium nitrite + HCl/Acetic acid or H2SO4 | Biphasic: aqueous acid + organic solvent (e.g., DCM) | 0–5°C | Two-phase system improves yield and purity |

| Isolation & Purification | Crystallization with hydrocarbon anti-solvent (e.g., n-heptane) | Organic solvent + anti-solvent | 0 to -15°C | Silica gel treatment may be used |

Research Findings and Process Improvements

- The use of a two-phase solvent system (aqueous acid and non-miscible organic solvent) significantly enhances the yield and purity of the nitrosourea product by facilitating its extraction into the organic phase and minimizing side reactions.

- Sodium nitrite is the preferred nitrosating agent due to its availability, cost-effectiveness, and controlled reactivity compared to other nitrosating agents like dinitrogen trioxide or dinitrogen tetroxide.

- The reaction temperature is critical; low temperatures (0–5°C) reduce the formation of impurities and decomposition of the sensitive nitrosourea compound.

- Purification steps involving silica gel and recrystallization from solvent/anti-solvent mixtures effectively remove difficult-to-control impurities detected by chromatographic methods.

- The crystalline form obtained exhibits characteristic powder X-ray diffraction peaks and IR spectra, confirming the identity and purity of the compound.

Summary of Key Reaction Scheme

$$

2 \text{-chloroethanamine hydrochloride} + \text{carbonyldiimidazole} \xrightarrow[\text{THF}]{\text{RT}} \text{1,3-bis(2-chloroethyl)urea}

$$

$$ \text{1,3-bis(2-chloroethyl)urea} + \text{NaNO}_2 + \text{acid} \xrightarrow[\text{0–5°C}]{\text{biphasic solvent}} \text{Urea, N,N-bis(2-chloroethyl)-N'-nitroso-} $$

Chemical Reactions Analysis

Types of Reactions

Urea, N,N-bis(2-chloroethyl)-N’-nitroso- undergoes several types of chemical reactions, including:

Alkylation: It can alkylate DNA and RNA, leading to cross-linking and inhibition of replication and transcription.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of various by-products.

Common Reagents and Conditions

Alkylation: Typically occurs under physiological conditions, with DNA or RNA as the target.

Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

Alkylation: Leads to DNA cross-links and modified RNA.

Hydrolysis: Produces various by-products, including chloroethylamine derivatives.

Scientific Research Applications

Cancer Research

Urea, N,N-bis(2-chloroethyl)-N'-nitroso- has been extensively studied for its potential as an alkylating agent in cancer treatment. It is known for its ability to induce mutations by forming DNA adducts, which can lead to carcinogenesis. This property makes it valuable for understanding the mechanisms of cancer development and testing new therapeutic strategies.

- Mechanism of Action : The mechanism involves the transfer of alkyl groups to DNA, resulting in mutations that can initiate cancer development. Research indicates that compounds within this class can be potent carcinogens in laboratory settings.

- Case Study : In studies involving various cancer cell lines, Urea, N,N-bis(2-chloroethyl)-N'-nitroso- demonstrated significant cytotoxicity. For instance, it showed effectiveness against human breast (MCF-7) and lung (A549) adenocarcinoma cell lines under hypoxic conditions .

| Compound | Mechanism | Target Cancer Types | Reference |

|---|---|---|---|

| Urea, N,N-bis(2-chloroethyl)-N'-nitroso- | Alkylation of DNA | Breast, Lung | |

| Nimustine | Alkylation via NO release | Various |

Mechanistic Studies

Research has also focused on the mechanistic pathways of Urea, N,N-bis(2-chloroethyl)-N'-nitroso-. Recent studies suggest that nitric oxide (NO) release may play a crucial role in its activity as an anticancer agent.

- NO Release Studies : Experiments have shown that the compound can release NO upon decomposition, which is implicated in cytotoxic effects against cancer cells. The rate of NO release correlates with its cytotoxic activity .

| Compound | NO Release (μM) | Rate of Release (min⁻¹) | Reference |

|---|---|---|---|

| Urea, N,N-bis(2-chloroethyl)-N'-nitroso- | 25.5 | 5.88 × 10⁻³ | |

| Nimustine HCl | 42.9 | 1.48 × 10⁻² |

Toxicological Studies

The toxicological profile of Urea, N,N-bis(2-chloroethyl)-N'-nitroso- has been examined extensively due to its potential risks associated with human exposure.

Mechanism of Action

The compound exerts its effects primarily through alkylation of DNA and RNA. It forms interstrand cross-links in DNA, preventing replication and transcription. Additionally, it can carbamoylate proteins, leading to the inhibition of essential cellular functions . The molecular targets include DNA, RNA, and various proteins involved in cellular replication and repair .

Comparison with Similar Compounds

Metabolic Pathways and Enzyme Kinetics

BCNU and related nitrosoureas exhibit distinct metabolic profiles:

- BCNU : Metabolized by NADPH-dependent microsomal enzymes in mouse liver and lungs to 1,3-bis(2-chloroethyl)urea. The reaction has a Km of 1.7 mM and is competitively inhibited by nicotine (Ki = 0.6 mM) .

- N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea : Forms ring-hydroxylated derivatives via microsomal metabolism (Km = 3.0 mM) .

- N-(2-Chloroethyl)-N-(trans-4-methylcyclohexyl)-N-nitrosourea : Also hydroxylated, with a lower Km (1.0 mM), indicating higher enzyme affinity than BCNU .

Table 1: Kinetic Parameters of Nitrosoureas in Mouse Liver Microsomes

| Compound | Km (mM) | Primary Metabolite |

|---|---|---|

| BCNU | 1.7 | 1,3-Bis(2-chloroethyl)urea |

| N-(2-Chloroethyl)-N-cyclohexyl derivative | 3.0 | Ring-hydroxylated product |

| N-(2-Chloroethyl)-N-(trans-4-methylcyclohexyl) | 1.0 | Ring-hydroxylated product |

The divergent metabolites highlight structural influences on metabolic fate. BCNU’s urea derivative lacks alkylating activity, whereas hydroxylated products of cyclohexyl derivatives may retain cytotoxicity.

DNA Interaction Mechanisms

BCNU’s primary mechanism involves DNA cross-linking via diguanylethane formation, which is critical for its antineoplastic effects . Comparatively:

- N-Nitroso-N-Ethylurea (ENU): A simpler nitroso urea lacking chloroethyl groups.

Table 2: DNA Damage Mechanisms of Alkylating Agents

| Compound | DNA Lesion Type | Key Adduct/Cross-Link |

|---|---|---|

| BCNU | Interstrand cross-link | Diguanylethane |

| ENU | Single-base alkylation | O6-Ethylguanine |

| Cyclophosphamide metabolite | Interstrand cross-link | Guanine-N7 adducts |

Structural Modifications and Pharmacological Effects

Substituents on the nitrosourea backbone significantly alter bioactivity:

- N,N-Bis(2-chloroethyl)aniline Derivatives : Metal complexes (e.g., Ru or Fe) with this moiety show variable cytotoxicity due to differences in the N atom’s electron density. For example, Ru complexes exhibit higher electron density, enhancing stability and activity .

- Azido Derivatives : Replacing chlorine with azide in N,N-bis(2-chloroethyl)nitramide increases stability and reduces toxicity, demonstrating the impact of electronegative groups .

Resistance Mechanisms and AGT Sensitivity

BCNU’s efficacy is inversely correlated with AGT activity. This highlights BCNU’s unique dependence on AGT status compared to agents with alternative alkylation sites.

Biological Activity

Urea, N,N-bis(2-chloroethyl)-N'-nitroso- (commonly known as BCNU or 1,3-bis(2-chloroethyl)-1-nitrosourea) is a nitrosourea compound with significant biological activity, particularly in the context of oncology. This article explores its mechanisms of action, cytotoxicity, mutagenicity, and relevant case studies.

BCNU exerts its biological effects primarily through the formation of DNA cross-links. The chloroethyl groups in the compound can alkylate DNA, leading to the formation of interstrand cross-links that inhibit DNA replication and transcription. This mechanism is crucial in its application as a chemotherapeutic agent.

- DNA Cross-Linking : The alkylating agents like BCNU bind to DNA bases, causing structural damage. This can lead to mutations and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

- Hydroxyethylation : Recent studies have shown that hydroxyethylation products derived from BCNU may also contribute to its biological effects, although their role appears secondary compared to direct alkylation .

Cytotoxicity and Antitumor Activity

BCNU has been widely studied for its antitumor properties, especially in treating brain tumors and other malignancies.

- Cytotoxic Effects : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, it has been effective against mouse leukemia L1210 and rat leukemia L5222 models . In clinical settings, BCNU is used for treating glioblastoma multiforme and other high-grade brain tumors.

- Case Studies : A notable study involving 1628 patients treated with BCNU for brain tumors reported a limited incidence of acute nonlymphocytic leukemia (ANLL), indicating a potential risk associated with its use . Another study highlighted a strong dose-response relationship in gastrointestinal cancer patients treated with methyl-CCNU (a related compound), showing a relative risk of 12.4 for developing ANLL .

Mutagenicity and Carcinogenicity

BCNU is classified as a probable human carcinogen based on evidence from animal studies and limited human data.

- Mutagenic Properties : It has been shown to induce mutations and DNA damage in bacterial models . In animal studies, BCNU administration resulted in malignant tumors in various tissues, including the lung and peritoneal cavity .

- Carcinogenic Risk : Epidemiological studies suggest an increased risk of secondary malignancies following BCNU treatment. For example, cumulative risks were observed among patients receiving high doses of the drug .

Comparative Efficacy

The efficacy of BCNU compared to other nitrosoureas highlights its unique properties:

| Compound | Antitumor Activity | Mutagenicity | Carcinogenicity |

|---|---|---|---|

| BCNU | High | Yes | Probable |

| CCNU | Moderate | Yes | Limited |

| Methyl-CCNU | High | Yes | Sufficient |

Q & A

Q. What analytical methods are recommended for quantifying Urea, N,N-bis(2-chloroethyl)-N'-nitroso- in biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting and quantifying trace levels of nitroso compounds. Derivatization with ascorbic acid or sulfamic acid can stabilize reactive intermediates, minimizing artifactual nitrosation during sample preparation. Validation should include spike-recovery experiments and comparison with gas chromatography-thermal energy analysis (GC-TEA) for cross-method consistency .

Q. What are the primary challenges in synthesizing Urea, N,N-bis(2-chloroethyl)-N'-nitroso- with high purity?

Synthesis typically involves nitrosation of the parent urea derivative under acidic conditions (e.g., HCl/NaNO₂). Key challenges include:

- Avoiding over-nitrosation, which generates byproducts like diazo compounds.

- Minimizing thermal degradation during purification; column chromatography with silica gel and low-polarity solvents (e.g., dichloromethane/hexane) is recommended.

- Confirming purity via H NMR to detect residual amines or nitrosamine impurities .

Q. What safety protocols are essential when handling Urea, N,N-bis(2-chloroethyl)-N'-nitroso-?

Due to its classification as a Group 2A carcinogen (IARC) and high mutagenicity:

- Use glove boxes or Class II biosafety cabinets for weighing and handling.

- Employ closed-system vacuum lines for reactions to prevent aerosolization.

- Decontaminate spills with 10% sodium bicarbonate followed by 5% ascorbic acid to reduce nitroso intermediates .

Advanced Research Questions

Q. How do electronic properties of the nitrogen atom in Urea, N,N-bis(2-chloroethyl)-N'-nitroso- influence its alkylating activity?

The lone-pair electron density on the central nitrogen dictates reactivity. H NMR studies show that electron-withdrawing groups (e.g., nitroso) reduce α-methylene proton chemical shifts (δ ~3.96–4.01 ppm), enhancing electrophilicity. This facilitates chloroethyl group dissociation, forming reactive aziridinium ions. Comparative studies with Fe/Ru complexes reveal that metal coordination further modulates electron density, altering DNA cross-linking efficiency .

Q. How can researchers resolve contradictions in reported metabolic pathways of nitrosoureas?

Discrepancies arise from interspecies variability (e.g., murine vs. human liver microsomes) and competing metabolic pathways:

- Denitrosation: Dominant in mice (Km ~1.7 mM for BCNU), yielding 1,3-bis(2-chloroethyl)urea via CYP450 enzymes.

- Hydroxylation: Observed in cyclohexyl derivatives, producing ring-hydroxylated metabolites. To reconcile data, use isotopically labeled compounds (e.g., C-BCNU) and compare in vitro microsomal assays with in vivo pharmacokinetic profiling .

Q. What experimental designs optimize in vivo mutagenicity studies for Urea, N,N-bis(2-chloroethyl)-N'-nitroso-?

- Dose-response models: Administer sub-lethal doses (e.g., 50–100 mg/kg in rodents) to avoid acute toxicity masking mutagenic effects.

- Endpoint selection: Combine lacZ transgenic assays for point mutations with micronucleus tests for clastogenicity.

- Metabolic inhibitors: Co-administer CYP450 inhibitors (e.g., SKF-525A) to isolate enzyme-specific pathways .

Q. How does structural isomerism affect the stability and bioactivity of nitrosourea derivatives?

- Steric effects: Bulky substituents (e.g., cyclohexyl groups) reduce hydrolysis rates but increase lipid solubility, enhancing blood-brain barrier penetration.

- Electronic effects: Nitroso group positioning alters resonance stabilization; para-substitution in aromatic derivatives increases half-life in physiological buffers. Stability assays under simulated physiological conditions (pH 7.4, 37°C) with UV-Vis monitoring are critical for structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the carcinogenic potency of Urea, N,N-bis(2-chloroethyl)-N'-nitroso- across species?

Variations arise from differences in:

- DNA repair efficiency: Rodents exhibit lower O-alkylguanine-DNA alkyltransferase (AGT) activity, increasing susceptibility to guanine adducts.

- Metabolic activation: Human hepatic CYP3A4 has lower denitrosation capacity compared to murine CYP2E1. Cross-species comparisons should normalize for AGT levels and metabolic clearance rates using humanized mouse models .

Q. How should researchers address discrepancies in reported LC50_{50}50 values for this compound in cell lines?

Standardize protocols by:

- Using synchronized cell populations to minimize cell-cycle phase variability.

- Pre-treating cells with glutathione inhibitors (e.g., buthionine sulfoximine) to control endogenous detoxification.

- Reporting oxygen tension levels, as hypoxia potentiates nitroso compound cytotoxicity via redox cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.